

# Pyrazole-3-boronic acid CAS number and structure

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: Pyrazole-3-boronic acid

Cat. No.: B172516

[Get Quote](#)

An In-depth Technical Guide to **Pyrazole-3-boronic Acid**

For Researchers, Scientists, and Drug Development Professionals

## Introduction

**Pyrazole-3-boronic acid** is a versatile heterocyclic organic compound that serves as a crucial building block in medicinal chemistry and materials science. Its unique structure, incorporating both a pyrazole ring and a boronic acid functional group, makes it an invaluable reagent for forming carbon-carbon and carbon-heteroatom bonds. The pyrazole motif is a privileged scaffold found in numerous biologically active compounds and approved drugs, contributing to favorable pharmacokinetic properties and target interactions.<sup>[1][2][3]</sup> This guide provides a comprehensive overview of **pyrazole-3-boronic acid**, including its chemical properties, synthesis, and applications, with a focus on its role in Suzuki-Miyaura cross-coupling reactions.

## Chemical Identity and Properties

**Pyrazole-3-boronic acid** is commercially available, primarily as a hydrate or a hydrochloride salt. The most commonly referenced form is the free boronic acid.

- Chemical Name: (1H-Pyrazol-3-yl)boronic acid<sup>[4]</sup>
- CAS Number: 376584-63-3<sup>[5][6][7]</sup>
- Molecular Formula: C<sub>3</sub>H<sub>5</sub>BN<sub>2</sub>O<sub>2</sub><sup>[5]</sup>

- Molecular Weight: 111.89 g/mol [5]

The chemical structure of **pyrazole-3-boronic acid** is characterized by a five-membered pyrazole ring substituted with a boronic acid group at the 3-position.

Table 1: Physicochemical Properties of **Pyrazole-3-boronic Acid**

Property	Value	Reference(s)
Molecular Weight	111.90 g/mol (anhydrous basis)	
Appearance	White to very pale pink powder or crystalline powder	[8]
Melting Point	88-93 °C	
SMILES	OB(O)c1cc[nH]n1	
InChI Key	NEUWPDLMDVINSN-UHFFFAOYSA-N	[4][8]
Storage Temperature	2-8°C	

Table 2: Computational Data for **Pyrazole-3-boronic Acid**

Descriptor	Value	Reference(s)
Topological Polar Surface Area (TPSA)	69.14 Å <sup>2</sup>	[4]
Consensus Log Po/w	-1.27	[4]
Number of H-bond Acceptors	3	[4]
Number of H-bond Donors	3	[4]
Number of Rotatable Bonds	1	[4]

## Synthesis and Experimental Protocols

**Pyrazole-3-boronic acid** can be synthesized through the lithiation of a protected pyrazole followed by reaction with a borate ester. The following is a detailed protocol based on reported literature.[4][5]

## General Synthesis of 1H-Pyrazole-3-boronic acid

This protocol describes the synthesis from 1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazole.

Materials:

- 1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazole
- Tetrahydrofuran (THF)
- n-Butyllithium (n-BuLi, 2.5 M in hexane)
- Triisopropyl borate
- 2M Hydrochloric acid (HCl)
- 1M Sodium hydroxide (NaOH)
- Toluene
- Petroleum ether
- Ethyl acetate

Procedure:

- Dissolve 1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazole (7.6 g, 52 mmol) in tetrahydrofuran (50 mL).[5]
- Cool the solution to -78 °C.[5]
- Slowly add n-butyllithium (33 mL, 2.5 M hexane solution, 82.5 mmol) to the solution while maintaining the temperature at -78 °C.[5]

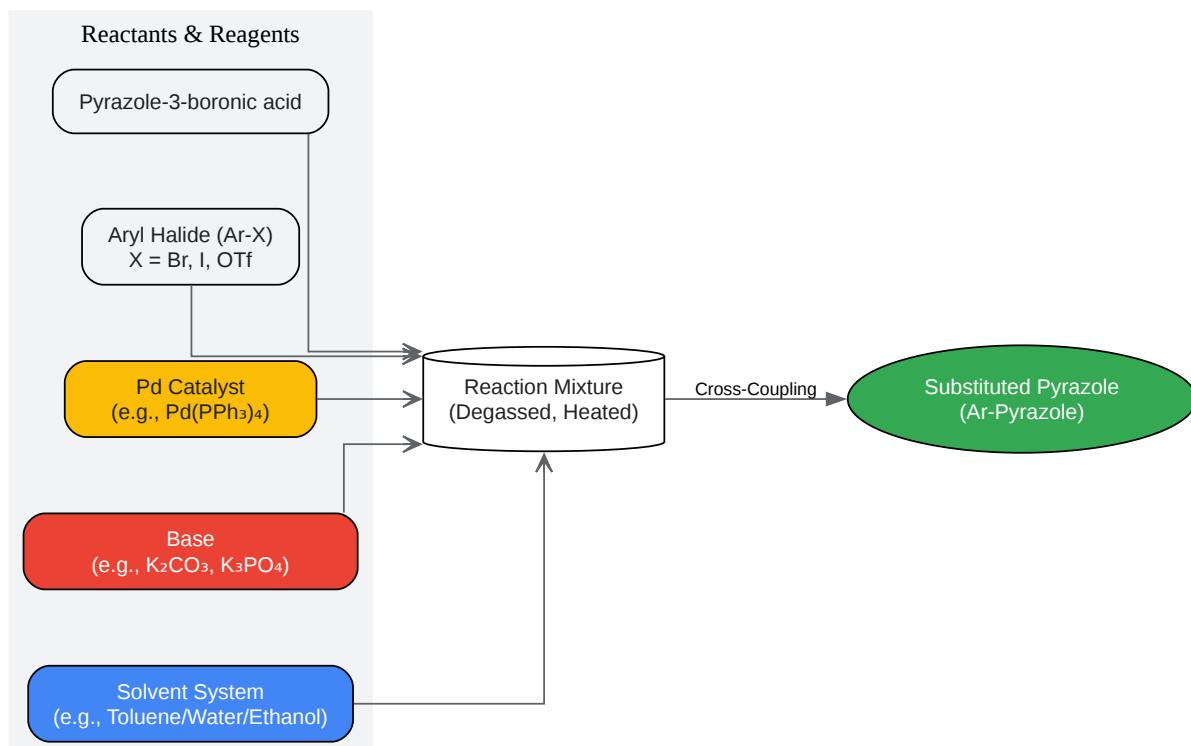
- Following the addition of n-BuLi, add triisopropyl borate (12.7 mL, 55 mmol) dropwise, ensuring the reaction temperature does not exceed -70 °C.[5]
- Stir the reaction mixture at -70 °C for 1 hour.[5]
- Allow the mixture to slowly warm to room temperature over a period of 4 hours.[5]
- Quench the reaction by adding 2M hydrochloric acid.[5]
- Remove the solvent under vacuum.[5]
- Adjust the pH of the remaining mixture to 6 using 1M sodium hydroxide solution, which should induce the formation of a precipitate.[5]
- Collect the precipitate by filtration.[5]
- Wash the collected solid sequentially with toluene and petroleum ether.[5]
- Grind the solid with ethyl acetate to afford **1H-pyrazole-3-boronic acid** as a white solid (2.7 g, 48% yield). The product can be used in subsequent reactions without further purification. [5]

## Applications in Drug Discovery and Organic Synthesis

The primary application of **pyrazole-3-boronic acid** is as a reactant in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions.[9] This reaction is a powerful tool for creating C-C bonds, enabling the synthesis of complex substituted pyrazoles which are key intermediates for pharmaceuticals and advanced materials.[1][10][11] The pyrazole scaffold is present in numerous FDA-approved drugs for treating cancer, HIV, and inflammatory diseases.[2]

## Suzuki-Miyaura Cross-Coupling Workflow

The Suzuki-Miyaura coupling reaction enables the synthesis of aryl-substituted pyrazoles by coupling **pyrazole-3-boronic acid** with various aryl halides.

[Click to download full resolution via product page](#)

Caption: Workflow for a typical Suzuki-Miyaura cross-coupling reaction using **pyrazole-3-boronic acid**.

## Example Experimental Protocol: Suzuki-Miyaura Coupling

This protocol provides an example of using **pyrazole-3-boronic acid** to synthesize a thiazole derivative.

Materials:

- 2-bromo-4-methyl-thiazole-5-carboxylic acid benzyl amide
- **1H-pyrazole-3-boronic acid** (referred to as 1H-pyrazole-5-boronic acid in the source)[4]
- Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh<sub>3</sub>)<sub>4</sub>]
- Potassium carbonate (K<sub>2</sub>CO<sub>3</sub>)
- Toluene
- Water
- Ethanol
- Ethyl acetate
- Brine

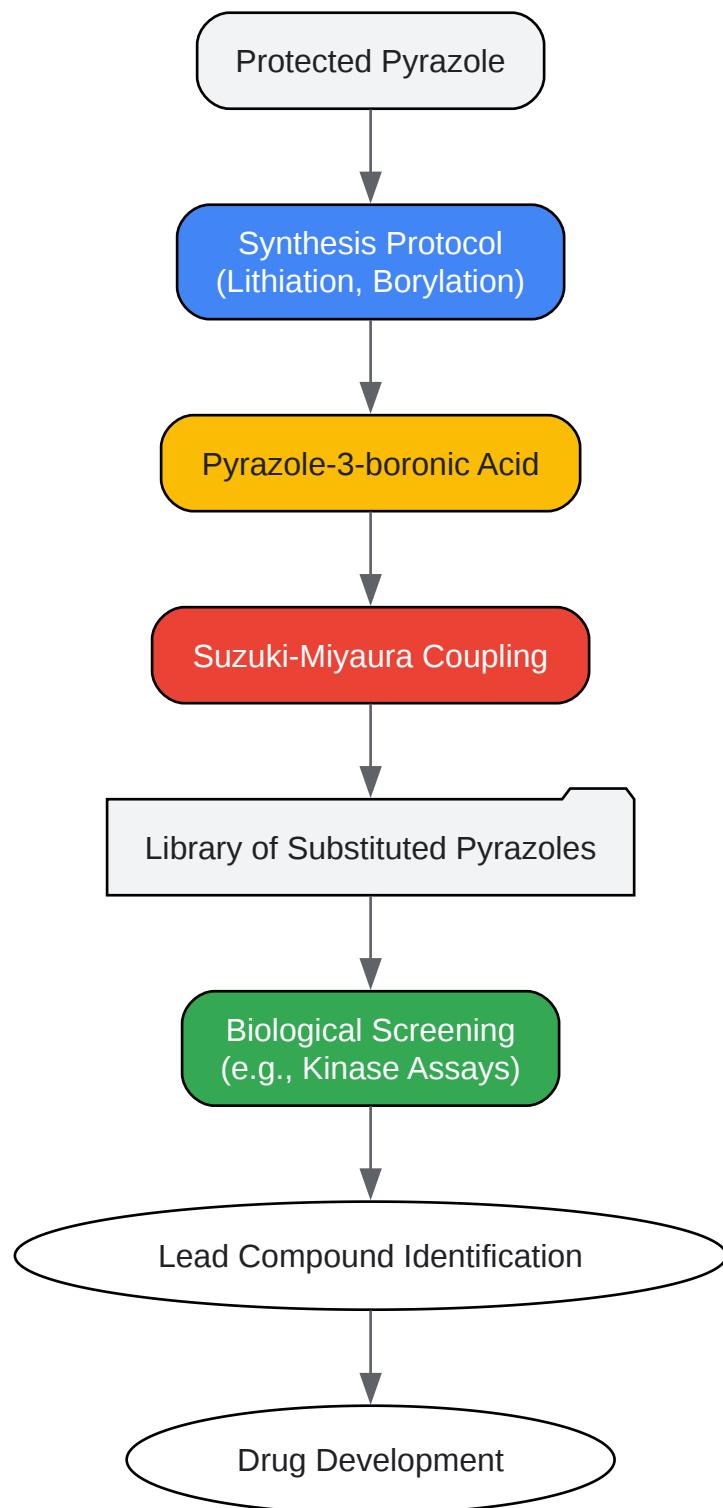
Procedure:

- In a reaction vessel, combine 2-bromo-4-methyl-thiazole-5-carboxylic acid benzyl amide (2.0 g, 6.43 mmol), **1H-pyrazole-3-boronic acid** (1.44 g, 12.9 mmol), tetrakis(triphenylphosphine)palladium(0) (0.74 g, 0.643 mmol), and potassium carbonate (2.67 g, 19.3 mmol).[4]
- Add toluene (30 mL), water (10 mL), and ethanol (10 mL) to the vessel.[4]
- Degas the resulting mixture three times.[4]
- Heat the reaction mixture to 100 °C for 16 hours.[4]
- After cooling to room temperature, dilute the mixture with ethyl acetate (100 mL).[4]
- Wash the organic phase with brine (2 x 100 mL).[4]
- Dry the organic phase with sodium sulfate (Na<sub>2</sub>SO<sub>4</sub>) and evaporate the solvent.[4]
- Purify the residue using preparative thin-layer chromatography (silica gel, ethyl acetate:hexane, 1:1) to yield the final product, 4-methyl-2-(2H-pyrazol-3-yl)-thiazole-5-

carboxylic acid benzylamide.[\[4\]](#)

## Logical Relationships in Synthesis and Application

The utility of **pyrazole-3-boronic acid** stems from a logical progression: its synthesis provides a key intermediate, which then participates in versatile coupling reactions to generate a wide array of complex molecules. These molecules are subsequently screened for biological activity, potentially leading to new drug candidates.



[Click to download full resolution via product page](#)

Caption: Logical workflow from synthesis to drug discovery involving **pyrazole-3-boronic acid**.

## Conclusion

**Pyrazole-3-boronic acid** is a cornerstone reagent for the synthesis of substituted pyrazoles, a class of compounds with significant therapeutic potential. Its straightforward synthesis and high reactivity in palladium-catalyzed cross-coupling reactions make it an essential tool for medicinal chemists and materials scientists. The detailed protocols and workflows provided in this guide offer a practical framework for researchers aiming to leverage this versatile building block in their synthetic endeavors.

### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. nbino.com [nbino.com]
- 2. Pyrazole: an emerging privileged scaffold in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics [mdpi.com]
- 4. 376584-63-3 | (1H-Pyrazol-3-yl)boronic acid | Organoborons | Ambeed.com [ambeed.com]
- 5. Pyrazole-3-boronic acid | 376584-63-3 [chemicalbook.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. 376584-63-3|(1H-Pyrazol-3-yl)boronic acid|BLD Pharm [bldpharm.com]
- 8. 1H-Pyrazole-3-boronic acid hydrate, 95% 1 g | Buy Online | Thermo Scientific Chemicals [thermofisher.com]
- 9. nbino.com [nbino.com]
- 10. Synthesis of 4-substituted pyrazole-3,5-diamines via Suzuki–Miyaura coupling and iron-catalyzed reduction - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 11. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Pyrazole-3-boronic acid CAS number and structure]. BenchChem, [2025]. [Online PDF]. Available at:

[<https://www.benchchem.com/product/b172516#pyrazole-3-boronic-acid-cas-number-and-structure>]

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

**Contact**

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States

Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)